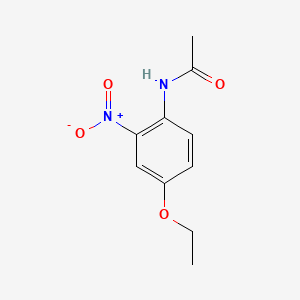

N-(4-Ethoxy-2-nitrophenyl)acetamide

Descripción

The exact mass of the compound N-(4-Ethoxy-2-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Ethoxy-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Ethoxy-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIVDQQSRJCDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061263 | |

| Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-81-4 | |

| Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetophenetide, 2'-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetophenetide, 2'-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ethoxy-2-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG27XM6M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to N-(4-Ethoxy-2-nitrophenyl)acetamide and Its Chemical Identifiers

This technical guide provides a comprehensive overview of N-(4-ethoxy-2-nitrophenyl)acetamide, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and critical safety considerations. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, grounded in established scientific principles and supported by authoritative references.

Nomenclature and Identification: A Multifaceted Identity

N-(4-Ethoxy-2-nitrophenyl)acetamide is known in the scientific literature and commercial databases by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing. The compound's primary identifier is its Chemical Abstracts Service (CAS) Registry Number: 885-81-4 [1][2][3][4][5].

The various synonyms arise from different systematic and historical naming conventions. For instance, "4-Acetamido-3-nitrophenetole" and "p-Acetophenetide, 2'-nitro-" highlight the relationship to phenetole (ethoxybenzene) and the common name for N-acetyl-p-ethoxyaniline (phenacetin), respectively[1][2][5].

A logical breakdown of its nomenclature is presented below:

Caption: Relationship between the IUPAC name and its various identifiers and synonyms.

A comprehensive list of identifiers and synonyms is provided in the table below for quick reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | N-(4-ethoxy-2-nitrophenyl)acetamide | PubChem[1] |

| CAS Number | 885-81-4 | CAS Common Chemistry, PubChem[1] |

| EC Number | 212-945-8 | European Chemicals Agency (ECHA)[1] |

| UNII | JNG27XM6M6 | FDA Global Substance Registration System (GSRS)[1] |

| DSSTox Substance ID | DTXSID3061263 | EPA DSSTox[1] |

| NSC Number | 1326, 27896 | DTP/NCI[1] |

| Synonym | 4-Acetamido-3-nitrophenetole | PubChem, NIST WebBook[1][5] |

| Synonym | 4-Ethoxy-2-nitro acetanilide | PubChem, NIST WebBook[1][5] |

| Synonym | 2'-Nitro-p-acetophenetidide | CymitQuimica[2] |

| Synonym | 2'-Nitrophenacetin | CymitQuimica[2] |

Physicochemical Properties

The chemical and physical properties of N-(4-ethoxy-2-nitrophenyl)acetamide dictate its behavior in chemical reactions, its solubility, and its stability. These properties are essential for designing synthetic routes and for developing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| Appearance | White crystalline powder | Inferred from related compounds[6] |

| Melting Point | 103-104 °C | NIST WebBook[5] |

| Boiling Point (Predicted) | 438.4 °C at 760 mmHg | Chemsrc[4] |

| Density (Predicted) | 1.282 g/cm³ | Chemsrc[4] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | CymitQuimica[2] |

| InChI | InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | PubChem[1] |

| SMILES | CCOC1=CC(=C(C=C1)NC(=O)C)[O-] | PubChem[1] |

The presence of a nitro group (a strong electron-withdrawing group) and an ethoxy group on the phenyl ring significantly influences the compound's reactivity, particularly in electrophilic aromatic substitution reactions[2].

Synthesis Protocol: Acetylation of 4-Ethoxy-2-nitroaniline

N-(4-Ethoxy-2-nitrophenyl)acetamide is typically synthesized via the acetylation of its corresponding aniline precursor, 4-ethoxy-2-nitroaniline. The following protocol is a representative method adapted from the synthesis of the analogous methoxy compound, N-(4-methoxy-2-nitrophenyl)acetamide[7][8].

Causality of Experimental Choices

-

Reactants: 4-Ethoxy-2-nitroaniline is the starting material, providing the core phenyl ring with the required ethoxy and nitro substituents. Acetic anhydride is used as the acetylating agent, as it is highly reactive and forms a stable amide bond with the amine group.

-

Solvent: Glacial acetic acid serves as the solvent. It is chosen because it is an excellent solvent for both the starting aniline and the acetic anhydride, and its polar, protic nature can facilitate the reaction without interfering.

-

Reaction Conditions: The reaction is typically run at room temperature. This is a mild condition that is sufficient for the acylation to proceed to completion without promoting side reactions or degradation of the product. An 18-hour reaction time is suggested to ensure a high yield[7].

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an aqueous solution for recrystallization is based on the principle that the compound is soluble in a hot solvent mixture but less soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling[8].

Experimental Workflow

Caption: Workflow for the synthesis of N-(4-Ethoxy-2-nitrophenyl)acetamide.

Step-by-Step Methodology

-

Preparation: In a suitable reaction vessel, dissolve 4-ethoxy-2-nitroaniline in glacial acetic acid.

-

Reagent Addition: Slowly add a molar excess (e.g., 1.2 equivalents) of acetic anhydride to the stirred solution.

-

Reaction: Allow the reaction mixture to stir continuously at room temperature for approximately 18 hours[7].

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure (vacuum) to obtain the crude product.

-

Purification: Purify the crude N-(4-ethoxy-2-nitrophenyl)acetamide by recrystallizing it from a suitable solvent system, such as an ethanol-water mixture. This typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Development

As an organic intermediate, N-(4-ethoxy-2-nitrophenyl)acetamide is a valuable building block in the synthesis of more complex molecules. Its functional groups—the acetamide, the nitro group, and the ethoxy group—offer multiple sites for chemical modification.

-

Pharmaceutical Synthesis: The acetamide moiety and the potential for reduction of the nitro group to an amine make this compound a useful precursor for the synthesis of various pharmaceutical agents[2][6].

-

Agrochemicals and Advanced Materials: Similar to other acetamide derivatives, it can serve as a starting material for creating new agrochemicals and specialized electronic chemicals[6].

-

Research Chemical: It is used in research laboratories to explore new synthetic methodologies and to develop novel compounds with potential biological activity. The study of related nitrated alkoxyacetanilides is relevant to understanding the biotransformation and potential toxicity of analgesic drugs[7][8][9].

Safety and Handling

Proper handling of N-(4-ethoxy-2-nitrophenyl)acetamide is essential to ensure laboratory safety. The following information is derived from standard safety data sheets (SDS) for this and structurally similar compounds[10][11][12].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[10].

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Use non-sparking tools and prevent the formation of dust and aerosols[10].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition[10].

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen[10].

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[10].

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician[10].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[10].

-

As with all nitro compounds, be aware that they can be sensitive to heat and shock[2]. Always consult the specific Safety Data Sheet provided by the supplier before use.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70170, N-(4-Ethoxy-2-nitrophenyl)acetamide. Retrieved January 26, 2026 from [Link].

-

Hines, J. E., Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link].

-

IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 26, 2026 from [Link].

-

Chemsrc (2025). Acetamide,N-(4-ethoxy-2-nitrophenyl)- | CAS#:885-81-4. Retrieved January 26, 2026 from [Link].

-

NIST (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved January 26, 2026 from [Link].

-

PubChemLite (2025). N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4). Retrieved January 26, 2026 from [Link].

-

LookChem (2026). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-. Retrieved January 26, 2026 from [Link].

-

Carl ROTH (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved January 26, 2026 from [Link].

-

Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(8), x201121. [Link].

-

U.S. Environmental Protection Agency (2023). Acetamide, N-(4-ethoxy-3-nitrophenyl)-. Substance Details. Retrieved January 26, 2026 from [Link].

-

Hines, J. E., Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link].

Sources

- 1. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide [cymitquimica.com]

- 3. N-(4-ethoxy-2-nitrophenyl)acetamide | 885-81-4 [chemicalbook.com]

- 4. Acetamide,N-(4-ethoxy-2-nitrophenyl) | CAS#:885-81-4 | Chemsrc [chemsrc.com]

- 5. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of N-(4-Ethoxy-2-nitrophenyl)acetamide in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

N-(4-Ethoxy-2-nitrophenyl)acetamide is an organic compound featuring an acetamide group attached to a substituted aromatic ring containing both a nitro group and an ethoxy group.[1] These functional groups contribute significantly to its chemical reactivity and physical properties, including its solubility.[1] Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, from synthetic organic chemistry to pharmaceutical sciences.

In the realm of drug discovery and development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. For synthetic chemists, knowledge of solubility is essential for optimizing reaction conditions, facilitating purification through crystallization, and developing formulations. This guide serves as a foundational resource, providing both a theoretical understanding and practical tools to empower researchers in their work with N-(4-Ethoxy-2-nitrophenyl)acetamide.

Physicochemical Properties of N-(4-Ethoxy-2-nitrophenyl)acetamide

A thorough understanding of the physicochemical properties of N-(4-Ethoxy-2-nitrophenyl)acetamide is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₂O₄ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| CAS Number | 885-81-4 | [2] |

| Appearance | Yellow crystalline solid | Inferred from similar compounds[3] |

| Melting Point | 103-104 °C | [4] |

| Predicted LogP | 1.5 | [2] |

Predicted Solubility Profile of N-(4-Ethoxy-2-nitrophenyl)acetamide

In the absence of direct quantitative solubility data, a predicted solubility profile has been constructed based on the "like dissolves like" principle and empirical data from structurally similar compounds. The presence of a polar nitro group and a hydrogen-bond accepting acetamide group suggests solubility in polar solvents, while the non-polar phenyl ring and ethoxy group indicate potential solubility in less polar environments.

It is generally observed that aromatic nitro compounds are soluble in organic solvents.[1] For instance, the related compound N-(4-ethoxyphenyl)acetamide is known to be soluble in ethanol and chloroform, and slightly soluble in ether.[5][6] Another analogue, 2'-Nitroacetanilide, demonstrates solubility in ethanol, chloroform, and benzene.[7] Based on these observations, the following qualitative solubility profile for N-(4-Ethoxy-2-nitrophenyl)acetamide is proposed:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amide and nitro groups. |

| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor.[5][6][7] | |

| Polar Aprotic | Acetone | High | The carbonyl group can interact with the polar groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| N,N-Dimethylformamide (DMF) | High | A highly polar solvent that can effectively solvate the solute. | |

| Non-Polar | Dichloromethane | Medium | A good solvent for many organic compounds of intermediate polarity. |

| Chloroform | Medium to High | The polarity is sufficient to interact with the solute, as seen with similar compounds.[5][6][7] | |

| Toluene | Low to Medium | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-stacking. | |

| Hexane | Low | The non-polar nature of hexane is not well-suited to solubilize the polar functional groups of the solute. | |

| Aqueous | Water | Low | The hydrophobic ethoxy group and the aromatic ring limit solubility in water.[1] |

Experimental Determination of Solubility: Methodologies and Protocols

Given the absence of published quantitative data, experimental determination of the solubility of N-(4-Ethoxy-2-nitrophenyl)acetamide is essential for precise applications. The following section details the gold-standard methods for this purpose.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol:

-

Preparation: Add an excess amount of N-(4-Ethoxy-2-nitrophenyl)acetamide to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of N-(4-Ethoxy-2-nitrophenyl)acetamide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Caption: Workflow for Kinetic Solubility Assessment.

Theoretical Discussion: The Molecular Basis of Solubility

The solubility of N-(4-Ethoxy-2-nitrophenyl)acetamide in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The fundamental principle of "like dissolves like" provides a useful starting point for predicting solubility.

-

Polarity: The presence of the nitro (-NO₂) and acetamide (-NHC(O)CH₃) groups imparts significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment. The acetamide group contains both a hydrogen bond donor (N-H) and acceptor (C=O), further enhancing its polarity. These polar functionalities will interact favorably with polar solvents such as alcohols, acetone, and DMSO through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The N-H proton of the acetamide group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors. This capability for hydrogen bonding is a key factor in its predicted high solubility in protic solvents like methanol and ethanol.

-

Van der Waals Forces: The phenyl ring and the ethoxy group (-OCH₂CH₃) are predominantly non-polar. These regions of the molecule will interact with non-polar solvents through London dispersion forces. This explains the predicted moderate solubility in solvents like dichloromethane and toluene.

-

Hydrophobic Effect: The non-polar phenyl ring and ethoxy group contribute to the molecule's overall hydrophobicity, leading to its predicted low solubility in water. [1]

Caption: Factors Influencing Solubility.

Conclusion

While direct quantitative solubility data for N-(4-Ethoxy-2-nitrophenyl)acetamide remains to be published, this technical guide provides a comprehensive framework for understanding and predicting its solubility in a range of organic solvents. The analysis of its molecular structure and comparison with analogous compounds suggest high solubility in polar protic and aprotic solvents, moderate solubility in less polar solvents, and low solubility in water. For researchers requiring precise solubility data, the detailed experimental protocols provided herein offer a clear and reliable path to obtaining this critical information. A thorough understanding of the principles outlined in this guide will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation of N-(4-Ethoxy-2-nitrophenyl)acetamide.

References

-

Uppu, R. M., et al. (2020). N-(4-Ethoxy-2-nitrophenyl)acetamide. IUCrData, 5(8), x201121. [Link]

-

PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

ChemSrc. (2025). Acetamide,N-(4-ethoxy-2-nitrophenyl)-. Retrieved January 25, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved January 25, 2026, from [Link]

-

ChemBK. (n.d.). N-(4-ethoxyphenyl)-acetamide. Retrieved January 25, 2026, from [Link]

-

PubChemLite. (2025). N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4). Université du Luxembourg. Retrieved January 25, 2026, from [Link]

-

LookChem. (2026). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-. Retrieved January 25, 2026, from [Link]

-

SIELC Technologies. (2018). 2-Ethyoxy-4-nitroaniline. Retrieved January 25, 2026, from [Link]

-

ChemBK. (2024). 2-Nitroacetanilide. Retrieved January 25, 2026, from [Link]

-

Uppu, R. M., et al. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(8), x201121. [Link]

-

PubChem. (n.d.). Acetamide, N-(2-(4-nitrophenyl)ethyl)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Unacademy. (n.d.). p-Nitroacetanilide Study Material. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Acetamide, N-ethyl-N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect. Retrieved January 25, 2026, from [Link]

Sources

- 1. CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide [cymitquimica.com]

- 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Acetamido-3-nitrophenetole: Physicochemical Characteristics, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-nitrophenetole, also known as N-(4-ethoxy-3-nitrophenyl)acetamide, is an aromatic nitro compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, derived from the well-known analgesic phenacetin, provides a versatile platform for the synthesis of various biologically active molecules. The introduction of a nitro group onto the phenacetin backbone dramatically alters its electronic and steric properties, opening avenues for further chemical modifications and the exploration of novel pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Acetamido-3-nitrophenetole, detailed protocols for its synthesis and purification, and an in-depth analysis of its spectral data.

Physicochemical Properties

4-Acetamido-3-nitrophenetole is a beige crystalline solid at room temperature.[1] A thorough understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in research and development.

Identification and Nomenclature

| Property | Value | Source |

| Systematic Name | N-(4-ethoxy-3-nitrophenyl)acetamide | [2][3] |

| Common Synonyms | 4-Acetamido-3-nitrophenetole, 3'-Nitro-p-acetophenetidide | [1][3] |

| CAS Number | 1777-84-0 | [3][4] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2][4] |

| Molecular Weight | 224.21 g/mol | [2][4] |

Physical Characteristics

| Property | Value | Source |

| Appearance | Beige powder/needles | [1] |

| Melting Point | 123 °C | [4] |

| Boiling Point | 429.6 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Insoluble in water. Soluble in ethanol, acetone, benzene, chloroform, and petroleum ether. Slightly soluble in ether. Soluble in acetic acid. | [1] |

| Density | 1.282 g/cm³ (Predicted) | [4] |

Synthesis and Purification

The synthesis of 4-Acetamido-3-nitrophenetole is most commonly achieved through the electrophilic nitration of phenacetin (N-(4-ethoxyphenyl)acetamide). The electron-donating ethoxy and acetamido groups direct the incoming nitro group primarily to the ortho position relative to the acetamido group.

Caption: Spectroscopic techniques for characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. [5][6]The expected chemical shifts for 4-Acetamido-3-nitrophenetole are predicted based on the analysis of its parent compound, phenacetin, and the known effects of the nitro substituent. [7] ¹H NMR (Predicted):

-

Ethoxy group (-OCH₂CH₃): A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Acetyl group (-NHCOCH₃): A singlet for the methyl protons.

-

Amide proton (-NH): A broad singlet.

-

Aromatic protons: The aromatic region will show a complex splitting pattern due to the three adjacent protons on the benzene ring, influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and acetamido groups.

¹³C NMR (Predicted):

-

Ethoxy group (-OCH₂CH₃): Two signals corresponding to the methyl and methylene carbons.

-

Acetyl group (-NHCOCH₃): Signals for the methyl and carbonyl carbons.

-

Aromatic carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. [8][9][10] Expected Vibrational Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide) | Stretching | 1630-1690 |

| N-O (Nitro) | Asymmetric Stretching | 1500-1570 |

| N-O (Nitro) | Symmetric Stretching | 1300-1370 |

| C-N (Amide) | Stretching | 1200-1350 |

| C-O (Ether) | Stretching | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. [11] Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 224.21).

-

Major Fragments: Fragmentation is likely to occur at the ether linkage, the amide bond, and through the loss of the nitro group. Common fragments would include the loss of the ethoxy group, the acetyl group, and the nitro group.

Safety and Handling

As a nitrated aromatic compound, 4-Acetamido-3-nitrophenetole requires careful handling. While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety precautions should be based on those for structurally related compounds such as nitrophenols and phenacetin. [12][13][14] General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. [13]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]* Spills: In case of a spill, avoid generating dust. Dampen the spilled material with a suitable solvent (e.g., ethanol) and collect it in a sealed container for disposal. [1]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-Acetamido-3-nitrophenetole is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis via the nitration of phenacetin is a straightforward process, and the compound can be effectively purified by recrystallization. The structural characterization through NMR, FTIR, and mass spectrometry provides a clear and unambiguous identification of the molecule. Adherence to appropriate safety protocols is essential when handling this and related nitroaromatic compounds. This guide serves as a foundational resource for researchers and scientists working with 4-Acetamido-3-nitrophenetole, enabling its safe and effective use in further chemical synthesis and drug discovery endeavors.

References

-

N-(4-Ethoxy-3-nitrophenyl)acetamide. The Automated Topology Builder (ATB) and Repository. [Link]

-

N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

FTIR spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

-

N-(4-Methoxy-3-nitrophenyl)acetamide. International Union of Crystallography. [Link]

-

Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH. [Link]

- Process for the purification of p-nitrophenol.

-

N-(4-Methoxy-3-nitrophenyl)acetamide. ResearchGate. [Link]

-

N-(4-Ethoxy-3-nitrophenyl)acetamide. Chemsrc. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization. University of Colorado Boulder. [Link]

-

3'-Nitro-p-acetophenetidide. PubChem. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Acetamide, N-(4-ethoxy-3-nitrophenyl)-. U.S. Environmental Protection Agency. [Link]

-

Recrystallization. California State University, Los Angeles. [Link]

-

FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. PubMed. [Link]

-

Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

-

Purification by Recrystallization. CUNY Baruch College. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. [Link]

-

Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [Link]

Sources

- 1. 3'-Nitro-p-acetophenetidide | C10H12N2O4 | CID 15685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Ethoxy-3-nitrophenyl)acetamide | C10H12N2O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. N-(4-Ethoxy-3-nitrophenyl)acetamide | CAS#:1777-84-0 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. carlroth.com [carlroth.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

Spectroscopic data for N-(4-Ethoxy-2-nitrophenyl)acetamide

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Ethoxy-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N-(4-Ethoxy-2-nitrophenyl)acetamide (CAS No. 885-81-4), a key organic intermediate in various synthetic pathways.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide actionable, field-proven insights.

Molecular Profile:

-

Chemical Name: N-(4-Ethoxy-2-nitrophenyl)acetamide

-

Molecular Formula: C₁₀H₁₂N₂O₄[2]

-

Molecular Weight: 224.21 g/mol [3]

-

Appearance: Yellow crystalline solid[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-(4-Ethoxy-2-nitrophenyl)acetamide, both ¹H and ¹³C NMR are indispensable for confirming its unique substitution pattern on the aromatic ring and the integrity of the ethoxy and acetamide side chains.

The Rationale for NMR Analysis

The primary objective of NMR analysis is to confirm the precise arrangement of the substituents on the phenyl ring. The electron-withdrawing nature of the nitro group and the electron-donating properties of the ethoxy and acetamido groups create a distinct electronic environment for each proton and carbon atom.[5] This results in a well-resolved spectrum where chemical shifts and coupling constants can be used to definitively assign the structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its single, well-characterized residual peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).

-

Sample Weighing: Accurately weigh 10-15 mg of N-(4-Ethoxy-2-nitrophenyl)acetamide.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm.[6]

¹H NMR Acquisition Parameters: [7]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Pulse Angle: 30-45° flip angle to balance signal intensity with relaxation time, ensuring accurate integration.

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, depending on concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-12 ppm.

¹³C NMR Acquisition Parameters: [7]

-

Pulse Program: A standard proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30').[8]

-

Pulse Angle: 30° flip angle.

-

Acquisition Time (AQ): ~2-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.[9]

-

Spectral Width (SW): 0-200 ppm.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted Spectroscopic Data and Interpretation

The following analysis is based on established chemical shift principles and data from analogous structures.[10][11][12][13]

Molecular Structure with Atom Numbering:

Caption: Structure of N-(4-Ethoxy-2-nitrophenyl)acetamide with numbering.

¹H NMR Analysis (Predicted):

-

Amide Proton (N-H): A broad singlet is expected around ~8.5-9.5 ppm . Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This proton is significantly deshielded due to the adjacent carbonyl group and its position on the aromatic ring.[10]

-

Aromatic Protons (C₃-H, C₅-H, C₆-H):

-

C₆-H: Expected as a doublet around ~8.2-8.4 ppm . This proton is ortho to the electron-withdrawing nitro group, causing significant deshielding.[13]

-

C₅-H: Predicted to be a doublet of doublets around ~7.2-7.4 ppm . It is coupled to both C₆-H and C₃-H.

-

C₃-H: Expected as a doublet around ~7.6-7.8 ppm . This proton is ortho to the acetamido group and meta to the nitro group.

-

-

Ethoxy Group (-O-CH₂-CH₃):

-

Methylene (C₉-H₂): A quartet is expected around ~4.1-4.3 ppm due to coupling with the adjacent methyl protons. The direct attachment to oxygen causes a downfield shift.[12]

-

Methyl (C₈-H₃): A triplet is predicted around ~1.4-1.6 ppm , coupled to the methylene protons.

-

-

Acetamide Group (-NH-CO-CH₃):

-

Methyl (C₁₀-H₃): A sharp singlet is expected around ~2.2-2.4 ppm .[10]

-

¹³C NMR Analysis (Predicted):

-

Carbonyl Carbon (C₇): Expected in the range of ~168-170 ppm , typical for amide carbonyls.[9]

-

Aromatic Carbons (C₁-C₆):

-

C₄ (ipso-ethoxy): Predicted around ~155-158 ppm . The oxygen atom causes a strong downfield shift.

-

C₂ (ipso-nitro): Expected around ~145-148 ppm . The nitro group is strongly deshielding.[13]

-

C₁ (ipso-acetamide): Predicted around ~135-138 ppm .

-

C₆, C₅, C₃: These carbons will appear in the typical aromatic region of ~110-130 ppm . Quaternary carbons (C₁, C₂, C₄) will typically show weaker signals.[6]

-

-

Ethoxy Group (C₈, C₉):

-

C₉ (-O-CH₂-): Expected around ~64-66 ppm .

-

C₈ (-CH₃): Predicted around ~14-16 ppm .

-

-

Acetamide Methyl (C₁₀): Expected around ~24-26 ppm .

| Table 1: Summary of Predicted NMR Data | ||||

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |

| -NH- | ~8.5-9.5 | broad singlet | 1H | - |

| C₆-H | ~8.2-8.4 | doublet | 1H | ~125-128 |

| C₃-H | ~7.6-7.8 | doublet | 1H | ~115-118 |

| C₅-H | ~7.2-7.4 | doublet of doublets | 1H | ~120-123 |

| C₉-H₂ | ~4.1-4.3 | quartet | 2H | ~64-66 |

| C₁₀-H₃ | ~2.2-2.4 | singlet | 3H | ~24-26 |

| C₈-H₃ | ~1.4-1.6 | triplet | 3H | ~14-16 |

| C₇ (=O) | - | - | - | ~168-170 |

| C₄ (ipso-O) | - | - | - | ~155-158 |

| C₂ (ipso-NO₂) | - | - | - | ~145-148 |

| C₁ (ipso-NH) | - | - | - | ~135-138 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for IR Analysis

The key functional groups in N-(4-Ethoxy-2-nitrophenyl)acetamide—the secondary amide (N-H and C=O), the nitro group (N-O), the ether linkage (C-O), and the aromatic ring (C=C and C-H)—all have characteristic absorption frequencies. IR analysis serves as a quick and reliable method to confirm the presence of these groups, thereby validating the compound's identity.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[15]

Instrumentation:

-

An FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

Procedure: [16]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the crystalline N-(4-Ethoxy-2-nitrophenyl)acetamide powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Spectroscopic Data and Interpretation

The IR spectrum provides a molecular fingerprint. The following are the expected characteristic absorption bands for N-(4-Ethoxy-2-nitrophenyl)acetamide.

| Table 2: Summary of IR Absorption Data | |

| Frequency Range (cm⁻¹) | Vibration Mode and Functional Group Assignment |

| ~3300-3250 | N-H stretch (secondary amide) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch (ethoxy and methyl groups) |

| ~1680-1660 | C=O stretch (Amide I band) |

| ~1570-1550 | N-H bend (Amide II band) |

| ~1530-1500 & ~1350-1330 | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1600 & ~1475 | Aromatic C=C ring stretches |

| ~1250-1200 | Aryl-O stretch (ethoxy ether linkage) |

| ~850-800 | C-H out-of-plane bend (indicative of 1,2,4-trisubstitution) |

The presence of a sharp, strong band around 1670 cm⁻¹ (Amide I) and another strong band around 1560 cm⁻¹ (Amide II), coupled with a distinct N-H stretch above 3200 cm⁻¹, is definitive evidence for the secondary acetamide group. The two strong absorptions for the nitro group are also critical identifiers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Rationale for MS Analysis

The primary goal is to confirm the molecular weight of N-(4-Ethoxy-2-nitrophenyl)acetamide (224.21 g/mol ). Electron Ionization (EI) is a suitable "hard" ionization technique that not only provides the molecular ion but also induces reproducible fragmentation, which can be pieced together to corroborate the proposed structure.[17]

Experimental Protocol: Electron Ionization (EI)-MS

Instrumentation:

-

A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Procedure: [4]

-

Sample Introduction: Introduce a small amount of the sample into the ion source. If using a direct insertion probe, the sample is placed in a capillary tube and heated under vacuum to volatilize it.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[18]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectroscopic Data and Interpretation

The EI mass spectrum will provide key structural information.

-

Molecular Ion (M⁺•): A peak at m/z = 224 corresponding to the molecular weight of the parent molecule [C₁₀H₁₂N₂O₄]⁺• is expected. The intensity of this peak may be moderate due to fragmentation.

-

Key Fragmentation Pathways:

-

Loss of Acetyl Group: A prominent peak at m/z = 182 results from the loss of a ketene molecule (CH₂=C=O) from the molecular ion, a characteristic fragmentation of acetanilides.

-

Loss of Ethoxy Group: A peak at m/z = 179 can occur from the loss of the ethoxy radical (•OCH₂CH₃).

-

Loss of Nitro Group: A peak at m/z = 178 corresponds to the loss of the nitro group (•NO₂).

-

Further Fragmentations: The fragment at m/z = 182 can further lose an ethyl group (•CH₂CH₃) to give a peak at m/z = 153 .

-

| Table 3: Summary of Major Mass Spectrometry Fragments | |

| m/z Value | Proposed Fragment Identity |

| 224 | [M]⁺• (Molecular Ion) |

| 182 | [M - CH₂CO]⁺• |

| 179 | [M - OCH₂CH₃]⁺ |

| 178 | [M - NO₂]⁺ |

| 153 | [M - CH₂CO - C₂H₅]⁺ |

The combination of the molecular ion peak confirming the molecular formula and the logical fragmentation pattern provides unequivocal evidence for the structure of N-(4-Ethoxy-2-nitrophenyl)acetamide.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a robust and self-validating framework for the structural elucidation of N-(4-Ethoxy-2-nitrophenyl)acetamide. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the molecule's skeleton. FTIR spectroscopy offers rapid confirmation of all key functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of scientific integrity and confidence in the identity and purity of the compound for research and development applications.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2016). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

- Hilton, B. D., & Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Annual Reports in NMR Spectroscopy (Vol. 95, pp. 1-63). Academic Press.

-

Reich, H. J. (2020). NMR of acetanilide. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4). Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

SlidePlayer. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. Retrieved from [Link]

-

ResearchGate. (2017). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]

-

Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

-

ResearchGate. (1966). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

PubChem. (n.d.). Acetanilide. Retrieved from [Link]

-

Journal of Chemical Education. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

University of Mississippi. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Reddit. (2020). Acetanilide HNMR HELP me analyze!. Retrieved from [Link]

-

National Institute of Technology, Rourkela. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

Reddit. (2019). C-NMR of substituted benzene. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. Retrieved from [Link]

-

PubMed Central. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

- 1. N-(4-ethoxy-2-nitrophenyl)acetamide | 885-81-4 [chemicalbook.com]

- 2. PubChemLite - N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4) [pubchemlite.lcsb.uni.lu]

- 3. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. compoundchem.com [compoundchem.com]

- 10. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. engineering.purdue.edu [engineering.purdue.edu]

Elucidating the Mechanism of Action of N-(4-Ethoxy-2-nitrophenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Executive Summary

The journey from a bioactive small molecule to a clinically viable therapeutic is contingent on a deep and comprehensive understanding of its mechanism of action (MOA). Knowing how a compound exerts its effects is fundamental to optimizing efficacy, predicting toxicity, and identifying responsive patient populations.[1] This guide provides a rigorous, multi-faceted framework for the systematic investigation of N-(4-Ethoxy-2-nitrophenyl)acetamide, a compound of interest in synthetic and medicinal chemistry.[2] We will proceed from initial phenotypic observations to high-confidence target identification, validation, and pathway elucidation. This document is structured to provide not just protocols, but the strategic rationale behind each experimental choice, empowering researchers to build a robust and defensible MOA model.

Section 1: Foundational Analysis & Hypothesis Generation

The initial phase of any MOA study is to characterize the molecule and its observable effects on a biological system. This foundational data informs all subsequent, more targeted experiments.

Physicochemical Characterization

Before any biological assay, a thorough understanding of the compound's physical and chemical properties is non-negotiable. This ensures that observed effects are due to the molecule's intrinsic activity, not experimental artifacts.

Rationale: Solubility issues can lead to false negatives, while instability can produce inconsistent data or misleading results from degradation products. Purity is paramount, as trace contaminants could be responsible for the observed bioactivity.

Key Parameters for N-(4-Ethoxy-2-nitrophenyl)acetamide:

| Parameter | Method | Rationale & Importance |

| Purity | HPLC-UV, LC-MS, qNMR | Confirms identity and quantifies purity to >95% to ensure the parent molecule is responsible for the observed phenotype. |

| Solubility | Kinetic & Thermodynamic Solubility Assays | Determines the maximum soluble concentration in aqueous buffers (e.g., PBS) and cell culture media. Crucial for designing accurate dose-response experiments. |

| Stability | LC-MS analysis over time | Assesses stability in assay buffers and media at relevant temperatures (e.g., 37°C) to ensure the compound remains intact for the duration of the experiment. |

| LogD | Shake-flask or computational | Predicts membrane permeability and informs potential for cell-based activity and off-target effects related to lipophilicity. |

Data obtained from PubChem and other chemical suppliers indicates N-(4-Ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4) is an organic compound with moderate solubility in organic solvents and likely limited aqueous solubility.[2][3][4] Experimental verification is a mandatory first step.

Initial Phenotypic Screening

Phenotypic screening is a target-agnostic approach that identifies compounds based on their ability to produce a desired change in a cellular or organismal model.[5][6] This "function-first" strategy is powerful for discovering first-in-class therapies, as it does not rely on preconceived notions of a specific molecular target.[5][7][8]

Rationale: By casting a wide net, we can identify the most prominent biological effect of N-(4-Ethoxy-2-nitrophenyl)acetamide, which provides the critical starting point for deconvolution of its MOA.

Recommended Initial Screen: A panel of diverse human cancer cell lines (e.g., NCI-60) is a robust starting point.

-

Primary Assay: Cell viability/cytotoxicity (e.g., CellTiter-Glo®).

-

Dose-Response: A 9-point, 3-fold serial dilution starting from the maximum soluble concentration.

-

Endpoint: 72-hour incubation.

This experiment will identify sensitive vs. resistant cell lines and determine the compound's potency (EC50) and efficacy (maximal effect). This differential sensitivity is a key piece of information for generating hypotheses about the pathways involved.

Structural Analysis and Hypothesis Generation

The chemical structure of N-(4-Ethoxy-2-nitrophenyl)acetamide contains clues to its potential biological targets.

-

Acetamide Group: This moiety is common in many bioactive molecules and can participate in hydrogen bonding with protein targets.

-

Nitro-aromatic System: The nitro group is a strong electron-withdrawing group, influencing the molecule's electronic properties and potential for interactions. Such groups are found in various inhibitors.

-

Similarity to Known Drugs: The core structure is related to phenacetin, a retired analgesic.[2] While this suggests a potential area of biology to investigate (e.g., cyclooxygenases), it is only a weak hypothesis and must not create bias. The primary value is in using this structure for initial in silico screening against databases of known drugs and their targets.[9]

Section 2: Unbiased Target Identification Strategies

With a confirmed phenotypic effect, the next critical step is to identify the direct molecular target(s). Employing orthogonal methods is essential for building a high-confidence case.

Overall Workflow for Target Identification

The following diagram outlines a logical, multi-pronged workflow designed to generate and converge on high-confidence protein targets.

Caption: A convergent workflow for MOA identification.

Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This biochemical "pull-down" approach identifies proteins that physically bind to the compound.[10] It is a classic and powerful method for direct target discovery.[10][11]

Rationale: By immobilizing the compound on a resin, we can "fish" for its binding partners in a cell lysate. Proteins that are retained on the resin are then identified by mass spectrometry, providing a direct list of potential targets.[12]

Experimental Protocol: Photo-Affinity Pulldown

Causality: A standard affinity probe requires a linker, which can sterically hinder binding. A photo-affinity probe incorporates a photoreactive group (e.g., diazirine) that, upon UV irradiation, forms a covalent bond with the nearest protein, capturing even transient or weak interactions.[10]

-

Probe Synthesis: Synthesize a derivative of N-(4-Ethoxy-2-nitrophenyl)acetamide containing a diazirine moiety and a biotin tag for purification. A control probe lacking the core pharmacophore should also be synthesized.

-

Lysate Preparation: Grow a sensitive cell line (identified in phenotypic screening) in large quantities. Lyse cells under native conditions to preserve protein structure and complexes.

-

Probe Incubation: Incubate the cell lysate with the photo-affinity probe. A key control is a parallel incubation where a high concentration of the original, unmodified compound is added; this will competitively block specific binding to the true target.

-

UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

-

Enrichment: Use streptavidin-coated magnetic beads to capture the biotin-tagged probe-protein complexes. Wash extensively to remove non-specific binders.

-

Elution and Digestion: Elute the captured proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution mass spectrometry to identify the proteins.

-

Data Analysis: True targets should be significantly enriched in the probe-treated sample compared to the no-probe control and should show reduced binding in the competitive blocking sample.

Method 2: CRISPR-Cas9 Genetic Screening

This genetic approach identifies genes that, when knocked out, alter the cell's sensitivity to the compound.[13][14]

Rationale: If a gene knockout causes resistance to the compound, that gene may encode the direct target or a critical downstream effector. Conversely, if a knockout sensitizes the cells, it may be part of a parallel survival pathway. This provides functional genetic evidence for the MOA.[15][16]

Workflow: Pooled CRISPR-Cas9 Knockout Screen for Resistance

Caption: Workflow for a pooled CRISPR-Cas9 resistance screen.

This screen will generate a list of "hits" (genes) whose knockout confers a fitness advantage in the presence of N-(4-Ethoxy-2-nitrophenyl)acetamide. The top hits are strong candidates for being the direct target or essential pathway members.

Section 3: Target Validation and Engagement

Identifying a list of candidates is not enough. The next step is to rigorously validate the direct interaction between the compound and the proposed target protein in multiple contexts.

The Principle of Target Engagement

Target engagement is the verifiable proof that a compound physically interacts with its intended target in a biologically relevant setting (i.e., within a living cell).

Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for confirming target engagement in intact cells or cell lysates.[17][18]

Rationale & Causality: The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[18] This stabilization makes the protein more resistant to thermal denaturation. By heating cells treated with the compound, the unbound target protein will denature and precipitate, while the ligand-bound fraction remains soluble.[17][18] The amount of soluble protein remaining at different temperatures can be quantified (e.g., by Western blot or mass spectrometry).[17][19]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

-

Cell Treatment: Treat intact cells from a sensitive line with a range of concentrations of N-(4-Ethoxy-2-nitrophenyl)acetamide for 1-2 hours.[19] Include a vehicle (DMSO) control.

-

Heating: Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling.[19] This temperature should be on the steep slope of the target's melting curve to maximize the detection window.

-

Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents.[19]

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using a specific antibody and Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein against the compound concentration. A positive result is a dose-dependent increase in the amount of soluble protein, indicating stabilization and direct binding.

Section 4: Downstream Pathway Analysis

Once the direct target is validated, we must understand the functional consequences of its modulation. This involves mapping the downstream signaling cascades affected by the compound.

Transcriptomics (RNA-Seq)

RNA sequencing provides a global, unbiased snapshot of how the compound alters gene expression.[20][21]

Rationale: The binding of the compound to its target will initiate a signaling cascade that culminates in changes to the cell's transcriptional program. RNA-Seq can reveal which pathways are activated or suppressed, providing powerful mechanistic insights and potential biomarkers of drug response.[22]

Experimental Design Considerations:

| Parameter | Recommendation | Rationale |

| Cell Line | Sensitive cell line | To ensure a robust transcriptional response. |

| Dose | EC50 concentration | A physiologically relevant dose that elicits a clear biological effect without overwhelming cytotoxicity. |

| Time Points | Early (e.g., 6h) and Late (e.g., 24h) | To capture both primary, direct effects and secondary, adaptive responses. |

| Replicates | Minimum of 3 biological replicates | Essential for statistical power to confidently identify differentially expressed genes.[23] |

| Controls | Vehicle (DMSO) treated | To isolate the effects of the compound from the vehicle. |

The resulting data on differentially expressed genes should be analyzed using pathway enrichment tools (e.g., GSEA, Reactome) to identify modulated signaling pathways.

Phosphoproteomics

Many cellular signaling pathways are regulated by protein phosphorylation.[24]

Rationale: If the identified target is a kinase, phosphatase, or part of a kinase-regulated pathway, its modulation by the compound will lead to rapid changes in the phosphorylation status of downstream proteins. Mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation events, providing a direct view of the altered signaling network.[25][26][27]

Workflow:

-

Treat cells with the compound at the EC50 for a short duration (e.g., 15-60 minutes) to capture proximal signaling events.

-

Lyse cells and digest proteins into peptides.

-

Enrich for phosphopeptides using methods like TiO2 or IMAC.

-

Analyze by LC-MS/MS to identify and quantify changes in phosphorylation sites.[25]

-

Use kinase substrate enrichment analysis (KSEA) to infer which kinases are activated or inhibited.

Hypothetical Signaling Pathway Diagram:

Let's assume the target is validated as "Kinase A," which is part of the "Survival Pathway."

Caption: Hypothetical pathway showing inhibition of Kinase A.

Section 5: Off-Target Profiling & Conclusion

No drug is perfectly specific. A crucial part of MOA research is identifying unintended interactions, which can cause toxicity or contribute to efficacy.[28][29]

Rationale: Understanding the compound's selectivity profile is critical for safety assessment and for interpreting biological data. An observed phenotype might be the result of polypharmacology (engaging multiple targets).

Recommended Approach:

-

Broad Kinase Panel Screening: Screen the compound against a large panel of recombinant kinases (e.g., Eurofins, Reaction Biology) to assess its selectivity.[30]

-

Safety Pharmacology Panels: Test the compound against a panel of targets known to be associated with adverse drug reactions (e.g., hERG, GPCRs, ion channels).[30]

By integrating data from phenotypic screening, orthogonal target identification, cellular engagement, pathway analysis, and off-target profiling, a comprehensive and high-confidence MOA model for N-(4-Ethoxy-2-nitrophenyl)acetamide can be constructed. This model is the essential foundation for its further development as a chemical probe or therapeutic candidate.

References

- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Off-Target Screening Cell Microarray Assay.

- RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen.

- Phosphoproteomic Analysis of Signaling P

- In silico methods for drug-target interaction prediction.

- Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem.

- Small molecule target identification using photo-affinity chromatography.

- CRISPR-Cas9 screening for target identific

- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

- CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide. CymitQuimica.

- Safety and Off-Target Drug Screening Services. Reaction Biology.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- CRISPR-Cas9 screening: a powerful approach to advance drug discovery. Revvity.

- Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.

- Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.

- Off-Target Effects Analysis.

- CRISPR approaches to small molecule target identification.

- Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction p

- RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis.

- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid

- Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology.

- Lighting Up T Lymphocyte Signaling with Quantit

- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.

- Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.

- N-(4-ethoxy-2-nitrophenyl)acetamide. ChemicalBook.

- Phenotypic Screening.

- RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applic

- Application of the Cellular Thermal Shift Assay (CETSA)

Sources

- 1. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 2. CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide [cymitquimica.com]

- 3. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-ethoxy-2-nitrophenyl)acetamide | 885-81-4 [chemicalbook.com]

- 5. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. brjac.com.br [brjac.com.br]

- 13. resources.revvity.com [resources.revvity.com]

- 14. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. horizondiscovery.com [horizondiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]

- 21. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]

- 22. blog.championsoncology.com [blog.championsoncology.com]

- 23. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphoproteomics in analyzing signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Phosphoproteomic Analysis of Signaling Pathways in Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Frontiers | Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics [frontiersin.org]

- 28. criver.com [criver.com]

- 29. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 30. reactionbiology.com [reactionbiology.com]

Application Note & Protocol: Synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide via Acetylation of 4-ethoxy-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.